(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
The synthesis and study of benzofuran derivatives, including compounds related to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, have shown significant antioxidant activities. A Strecker-type reaction was utilized for the synthesis of these derivatives, demonstrating a simple and effective method with high yield and atom economy. The antioxidant properties were evaluated using DPPH and ferric reducing antioxidant power (FRAP) assays, where these compounds exhibited good radical scavenging and reducing capabilities, indicating their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).
Synthetic Methodologies
Research into the synthetic methodologies of benzofuran and related heterocyclic compounds has provided new routes for creating complex structures. These methodologies include the three-component condensation processes that lead to the formation of pyridine derivatives and pyrrolidin-2-one derivatives. Such synthetic routes are crucial for the development of new compounds with potential biological and pharmacological applications (Osipov, Osyanin, & Klimochkin, 2018).
Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of new coumarin derivatives, including benzofuran derivatives. These efforts aim to identify compounds with antimicrobial activities, showcasing the potential of these molecules in pharmaceutical applications. By synthesizing and testing these compounds, researchers can pinpoint specific structures that exhibit significant activity against various microbial strains, underscoring the relevance of these derivatives in developing new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).
Catalytic Applications
The study of scandium, yttrium, and lanthanum benzyl and alkynyl complexes has revealed their potential in catalytic applications, including the Z-selective linear dimerization of phenylacetylenes. These findings highlight the versatility of benzofuran derivatives and related compounds in catalysis, offering new approaches for synthetic chemistry processes. The development of such catalysts can lead to more efficient and selective synthetic routes, benefiting various industrial and pharmaceutical applications (Ge, Meetsma, & Hessen, 2009).
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-12-20(29-3)19(28-2)10-14(18)11-21-22(26)15-6-7-17(25)16(23(15)30-21)13-24-8-4-5-9-24/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVNTIRLDOCGH-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.